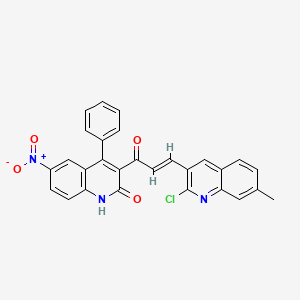
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H18ClN3O4 and its molecular weight is 495.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various bioactivities supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives typically involves methods such as the Friedländer synthesis , which is effective for producing compounds with diverse substituents. The specific compound can be synthesized through a multi-step process involving the reaction of substituted anilines with appropriate aldehydes under acidic conditions. The structural characterization can be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.
Biological Activity Overview
Quinoline derivatives are known for a wide range of biological activities. The following table summarizes some key activities associated with similar compounds:
The biological activity of quinoline derivatives often involves several mechanisms:
- Antioxidant Activity : Many quinoline compounds exhibit free radical scavenging properties. The presence of hydroxyl and nitro groups in the structure may enhance this activity by stabilizing free radicals through hydrogen bonding and electron donation .
- Antitumor Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific compound may interact with DNA or proteins involved in cell signaling pathways, leading to reduced tumor growth .
- Antimicrobial Activity : Some quinoline derivatives have demonstrated antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar quinoline compounds in various biological assays:
- Antitumor Efficacy : A study on a related quinoline derivative reported significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, which was confirmed by flow cytometry analysis .
- Antioxidant Properties : Research indicated that compounds with similar structural motifs exhibited high antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, where the tested compounds showed IC50 values comparable to standard antioxidants like ascorbic acid .
- In Vivo Studies : Animal model studies demonstrated that certain quinoline derivatives improved survival rates in tumor-bearing mice when administered at specific dosages, suggesting potential therapeutic applications in oncology .
特性
IUPAC Name |
3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBLUBKPBGUVBK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














